molecular formula C22H26N4O4 B3499664 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine

1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B3499664
M. Wt: 410.5 g/mol
InChI Key: YSSHCIBCCQNVCU-UHFFFAOYSA-N
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Description

The compound "1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine" is a highly specialized chemical entity It is known for its unique structure, characterized by a blend of an oxadiazole ring, a piperazine moiety, and methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine" involves multiple steps. Generally, it begins with the preparation of key intermediates through well-documented organic reactions.

  • The initial step typically involves the formation of the 1,2,4-oxadiazole ring. This can be achieved through a cyclization reaction involving an amidoxime and a carboxylic acid derivative under mild acidic conditions.

  • The next step involves the attachment of the 3,4-dimethoxyphenyl group to the oxadiazole ring through a nucleophilic substitution reaction.

  • The piperazine ring is then introduced via a condensation reaction between the oxadiazole derivative and 1-(2-methoxyphenyl)piperazine. This reaction usually requires the presence of a coupling reagent and an appropriate solvent to facilitate the formation of the final product.

Industrial Production Methods: : In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and concentration of reagents. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Substitution reactions can be facilitated by using nucleophiles such as amines or thiols in a suitable solvent.

Major Products: : Depending on the reaction conditions, the major products can vary

Scientific Research Applications

Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it a valuable tool in synthetic organic chemistry.

Biology: : The compound has been studied for its potential biological activities. It has shown promise in binding to specific protein targets, which can influence cellular pathways and functions.

Medicine: : In medicinal research, "1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine" is investigated for its potential therapeutic applications. It may act as an antagonist or agonist for certain receptors, offering possibilities for drug development.

Industry: : Industrial applications of this compound include its use in the development of new materials with specific properties. Its structural features can be exploited to create polymers or other substances with desired characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects is linked to its interaction with molecular targets and pathways. Typically, it binds to specific receptors or enzymes, altering their activity. This binding can result in the modulation of signaling pathways, leading to changes in cellular functions.

Molecular Targets and Pathways Involved

  • Receptor binding: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing their signaling.

  • Enzyme inhibition: It can act as an inhibitor for certain enzymes, preventing the conversion of substrates into products.

Similar Compounds

  • "1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine"

  • "1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine"

  • "1-{[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine"

Comparison

  • Unlike its counterparts, "1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine" has a specific methoxy substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity.

  • The unique oxadiazole ring in its structure sets it apart from similar thiadiazole-containing compounds, affecting its stability and interaction with biological targets.

This compound’s unique structural features and versatile applications make it a subject of extensive research across multiple scientific disciplines. Now I’m curious: how did you become interested in it?

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-27-18-7-5-4-6-17(18)26-12-10-25(11-13-26)15-21-23-22(24-30-21)16-8-9-19(28-2)20(14-16)29-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHCIBCCQNVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine
Reactant of Route 2
1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine
Reactant of Route 4
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1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine

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